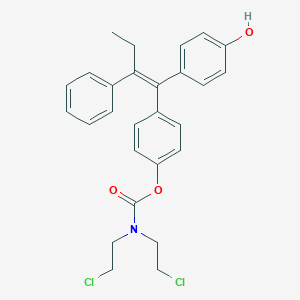
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate, commonly known as Z-endoxifen, is a derivative of tamoxifen, a well-known anti-estrogen drug used in breast cancer treatment. Z-endoxifen is a potent anti-cancer agent that has shown great promise in preclinical studies. It is a selective estrogen receptor modulator (SERM) that binds to the estrogen receptor (ER) and inhibits estrogen signaling in breast cancer cells.
Mechanism Of Action
Z-endoxifen is a (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate that binds to the ER and inhibits estrogen signaling in breast cancer cells. It acts as an antagonist of the ER in breast tissue, blocking the effects of estrogen on tumor growth. Z-endoxifen also has an agonistic effect on the ER in bone tissue, which is beneficial in preventing osteoporosis and bone fractures in breast cancer patients.
Biochemical And Physiological Effects
Z-endoxifen has been shown to have several biochemical and physiological effects. It inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Z-endoxifen also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, Z-endoxifen has been shown to increase the expression of genes involved in DNA repair, which may contribute to its anti-cancer activity.
Advantages And Limitations For Lab Experiments
One of the advantages of Z-endoxifen is that it has shown efficacy in preclinical models of breast cancer, both in vitro and in vivo. This makes it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of Z-endoxifen is that it is not yet approved for clinical use, and its safety and efficacy in humans are still being evaluated.
Future Directions
There are several future directions for the research and development of Z-endoxifen. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the safety and efficacy of Z-endoxifen in clinical trials. Additionally, there is a need to investigate the potential of Z-endoxifen in combination with other anti-cancer agents to enhance its anti-cancer activity. Finally, there is a need to explore the potential of Z-endoxifen in treating other types of cancer, including ovarian and endometrial cancer.
Conclusion
In conclusion, Z-endoxifen is a potent anti-cancer agent that has shown great promise in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for the research and development of Z-endoxifen include optimization of the synthesis method, evaluation of its safety and efficacy in clinical trials, investigation of its potential in combination with other anti-cancer agents, and exploration of its potential in treating other types of cancer.
Synthesis Methods
The synthesis of Z-endoxifen involves the reaction of (Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenol with bis(2-chloroethyl)carbamate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Z-endoxifen. The purity of the synthesized compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
Z-endoxifen has been extensively studied in preclinical models for its anti-cancer activity. It has shown efficacy in inhibiting the growth of breast cancer cells both in vitro and in vivo. Z-endoxifen has also been shown to overcome tamoxifen resistance in breast cancer cells. Furthermore, Z-endoxifen has shown promise in treating other types of cancer, including ovarian and endometrial cancer.
properties
CAS RN |
143134-33-2 |
|---|---|
Product Name |
(Z)-4-(1-(4-Hydroxyphenyl)-2-phenyl-1-butenyl)phenyl bis(2-chloroethyl)carbamate |
Molecular Formula |
C27H27Cl2NO3 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C27H27Cl2NO3/c1-2-25(20-6-4-3-5-7-20)26(21-8-12-23(31)13-9-21)22-10-14-24(15-11-22)33-27(32)30(18-16-28)19-17-29/h3-15,31H,2,16-19H2,1H3/b26-25- |
InChI Key |
TYINIAMKDVXLFJ-QPLCGJKRSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl)C3=CC=CC=C3 |
synonyms |
1-(4-(N,N-bis-2-chloroethylcarbamoyloxy)phenyl)-1-(4-hydroxyphenyl)-2-phenylbut-1-ene 1-BCCOPH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
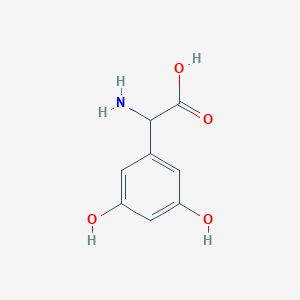
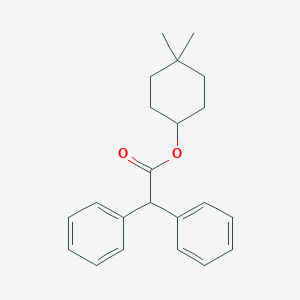

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
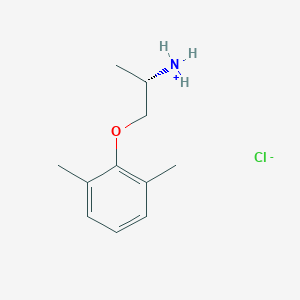
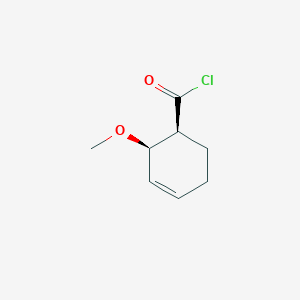
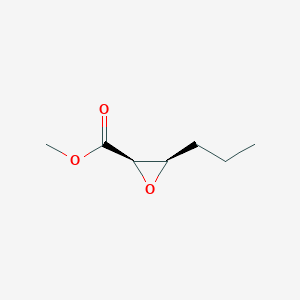

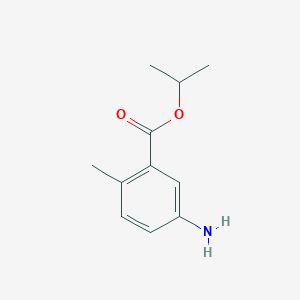
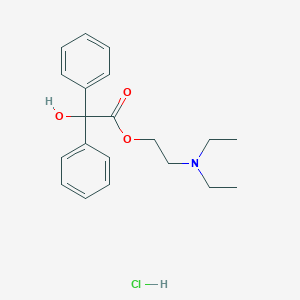
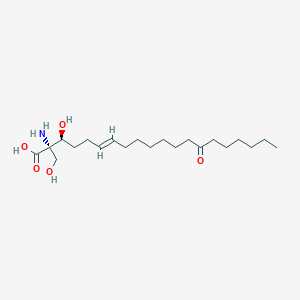
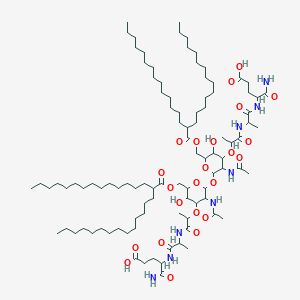
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)